

physical and chemical properties of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate</i>
Cat. No.:	B143342

[Get Quote](#)

An In-depth Technical Guide to **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its versatile structure, featuring a Boc-protected piperidine ring and a reactive secondary amine, makes it a valuable building block for a range of therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and known biological activities. The information presented herein is intended to support researchers in the effective utilization of this compound in drug discovery and development endeavors.

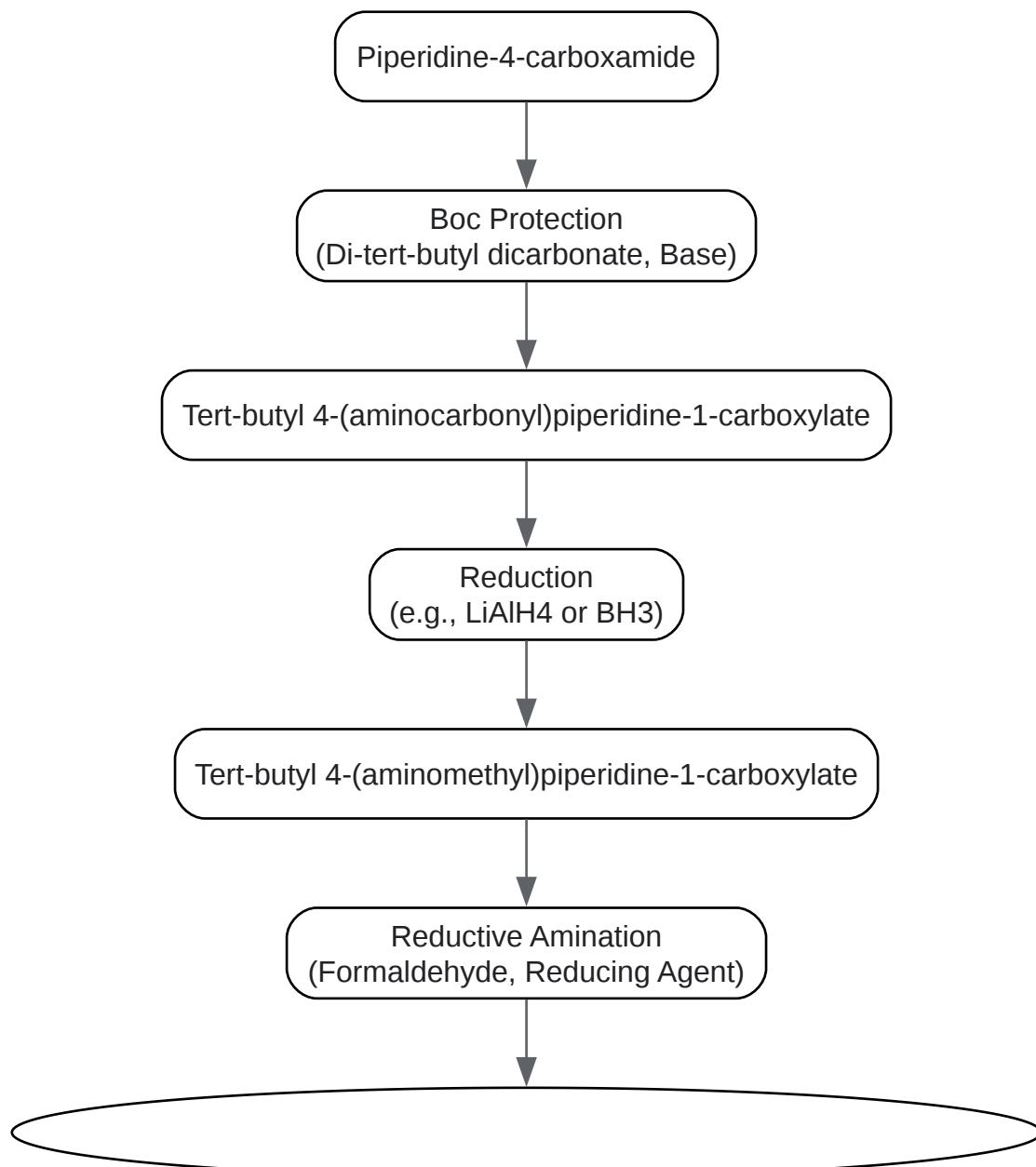
Chemical and Physical Properties

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with a molecular formula of C11H22N2O2. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enhancing its stability and facilitating controlled reactions in multi-step syntheses.

Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate[1]
CAS Number	138022-02-3[2], 147539-41-1[3]
Molecular Formula	C11H22N2O2[1]
Molecular Weight	214.30 g/mol [1]
Canonical SMILES	CC(C)(C)OC(=O)N1CCC(CC1)CNC[1]
InChI Key	CZYUGTLMFHDODF-UHFFFAOYSA-N[1]

Physicochemical Properties


Experimental data for some physical properties of **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate** are not readily available in the public domain. The following table summarizes computed data from publicly available databases.

Property	Value (Computed)
XLogP3	1.2[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	3[1]
Rotatable Bond Count	4[1]
Topological Polar Surface Area	41.6 Å²[1]

Synthesis and Purification

The synthesis of **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate** typically involves a multi-step process that includes protection of the piperidine nitrogen, followed by the introduction of the methylaminomethyl group at the 4-position.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

Experimental Protocol for Synthesis

A common route for the synthesis of this compound is via the reduction of **tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate**.

Materials:

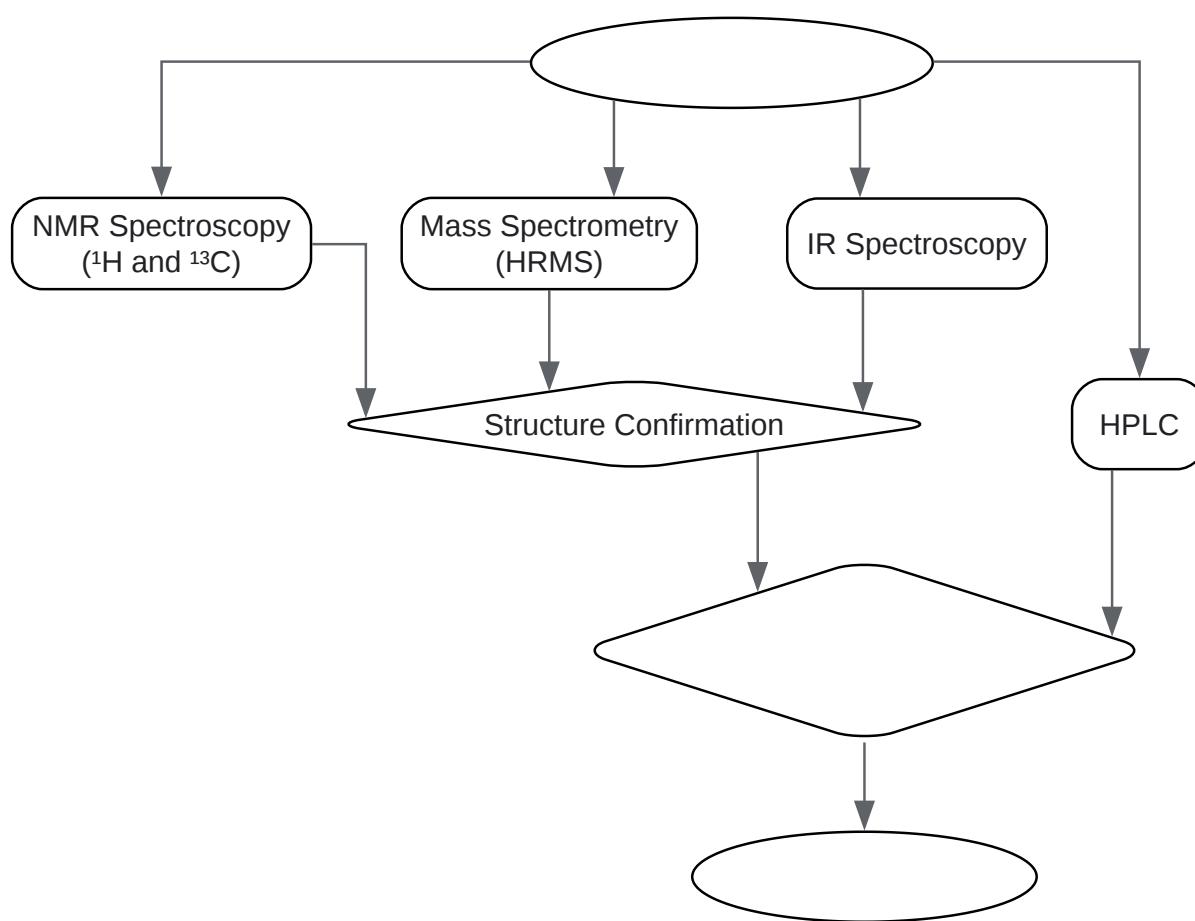
- Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
- Anhydrous Tetrahydrofuran (THF)
- Sodium borohydride (NaBH4)
- Iodine (I2)
- Methanol
- Sodium hydroxide solution
- Tert-butyl methyl ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5.76 g (16.64 mmol) of tert-butyl 4-methylcarbamoyl-piperidine-1-carboxylate in 60 mL of anhydrous THF.
- Slowly add the solution to a suspension of 1.4 g (37 mmol) of sodium borohydride in 60 mL of THF at 0°C and stir for 30 minutes.
- Subsequently, add a solution of 4.2 g (16.54 mmol) of iodine in 60 mL of THF.
- Heat the reaction mixture to reflux and maintain for 18 hours.
- After completion, cool the mixture to room temperature and slowly add 150 mL of methanol.
- Concentrate the reaction mixture and add sodium hydroxide solution.
- Extract the product with tert-butyl methyl ether.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter and concentrate to obtain the final product.[\[4\]](#)

Purification

Post-synthesis, purification is essential to achieve high purity for pharmaceutical applications.


Common techniques include:

- Column Chromatography: Effective for removing impurities with different polarities.
- Recrystallization: Suitable for obtaining a highly crystalline and pure product.
- Distillation: Can be used if the compound is a liquid at a reasonable temperature and pressure.[\[2\]](#)

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of each batch of **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

Analytical Workflow

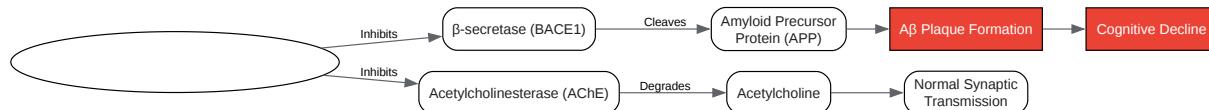
[Click to download full resolution via product page](#)

Caption: Analytical workflow for the quality control of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. Characteristic peaks include the tert-butyl singlet and signals from the piperidine ring and methylamino group.[\[2\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The expected $[\text{M}+\text{H}]^+$ ion is at m/z 229.2. [\[4\]](#)
- High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying any impurities.

- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the N-H and C=O of the Boc group.[2]

Biological Activity and Potential Applications

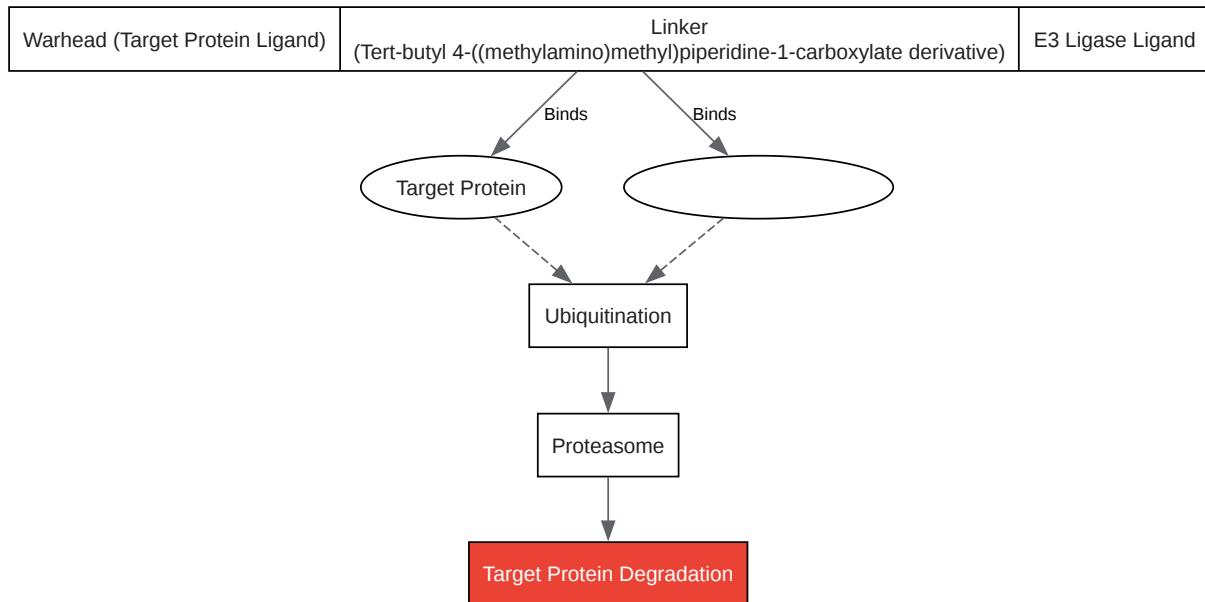

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a versatile building block in medicinal chemistry with several potential applications.

Inhibition of Enzymes in Alzheimer's Disease

Research has indicated that this compound exhibits inhibitory effects on enzymes implicated in the pathophysiology of Alzheimer's disease.

- β -secretase (BACE1): It has shown an IC₅₀ of 15.4 nM for β -secretase.
- Acetylcholinesterase (AChE): It has demonstrated a Ki of 0.17 μ M for acetylcholinesterase.

The dual inhibition of both BACE1 and AChE presents a promising therapeutic strategy for Alzheimer's disease.



[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of action in Alzheimer's disease.

PROTAC Linker

This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

[Click to download full resolution via product page](#)

Caption: Role as a linker in a PROTAC for targeted protein degradation.

Other Applications

The piperidine scaffold is prevalent in many drugs targeting the Central Nervous System (CNS). This intermediate serves as a versatile platform for synthesizing compounds for neurological and psychiatric conditions. Additionally, piperidine derivatives have shown potential as anticancer agents, and this compound can be used to create novel kinase inhibitors.

Experimental Protocols

The following are standardized protocols for determining the key physical properties of organic compounds like **Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

Melting Point Determination

Apparatus:

- Melting point apparatus
- Capillary tubes
- Mortar and pestle

Procedure:

- Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Solubility Determination

Materials:

- Test tubes
- Vortex mixer
- Solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate)

Procedure:

- Add approximately 10 mg of the compound to a test tube.
- Add 1 mL of the desired solvent to the test tube.
- Vortex the mixture vigorously for 1 minute.
- Visually inspect the solution for any undissolved solid.
- If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.
- If the solid has not dissolved, the compound is considered insoluble or sparingly soluble.

pKa Determination by Potentiometric Titration

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

Procedure:

- Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Begin stirring the solution at a constant rate.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
- Record the pH after each incremental addition of the titrant.

- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

Conclusion

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its utility in developing potential treatments for neurodegenerative diseases and as a linker in PROTAC technology highlights its importance in modern drug discovery. This guide provides essential technical information to aid researchers in leveraging the full potential of this compound in their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | Benchchem [benchchem.com]
- 4. 4-[(METHYLAMINO)METHYL]PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 138022-02-3 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143342#physical-and-chemical-properties-of-tert-butyl-4-methylamino-methyl-piperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com